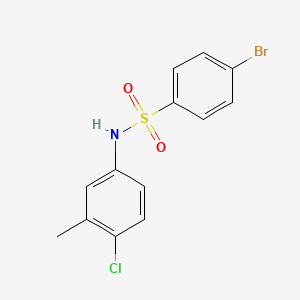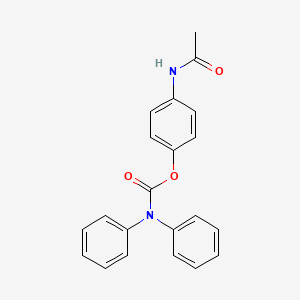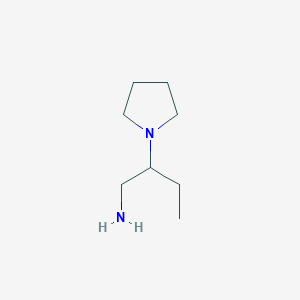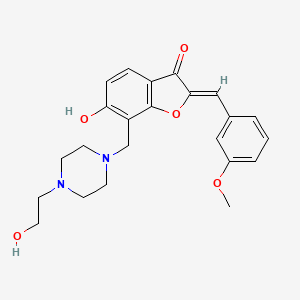
4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and evaluated for their biochemical properties, such as inhibition of enzymes and potential anti-tumor activities .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media was used to yield the desired sulfonamides . This method could potentially be adapted for the synthesis of this compound by using the appropriate bromo and chloro substituted starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the compound's properties. For example, the dihedral angle between the sulfonyl and benzoyl benzene rings in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide was found to be 84.4°, which affects the molecule's crystal packing and hydrogen bonding interactions . Similar structural analyses could be conducted for this compound to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies of sulfonamide derivatives often involve their interaction with enzymes, such as carbonic anhydrase inhibitors or kynurenine 3-hydroxylase inhibitors . These interactions are crucial for the compounds' potential therapeutic applications. The reactivity of this compound could be explored in similar biochemical assays to determine its potential as a biologically active molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents on the aromatic rings can affect the compound's polarity and hydrogen bonding capability, as seen in the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide, where water molecules form hydrogen bonds with the compound . Theoretical and experimental investigations, including spectroscopic properties and computational analyses like Density Functional Theory (DFT), can provide insights into the physical and chemical properties of these compounds . Such studies would be essential to characterize this compound comprehensively.
科学的研究の応用
Photodynamic Therapy Applications
4-Bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide derivatives have been found to have significant applications in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including one that is structurally similar to this compound. These derivatives exhibited high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A 2018 study by Ranganatha et al. synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, structurally related to this compound. These derivatives were evaluated for in vitro antibacterial and antifungal activities. One compound, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant activity against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial applications (Ranganatha et al., 2018).
Anticancer Potential
Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, structurally similar to this compound. The synthesized compounds were evaluated for their in vitro antitumor activity against a range of human tumor cell lines. The findings indicated remarkable activity at low micromolar levels, suggesting their potential as anticancer agents (Sławiński et al., 2012).
Enzyme Inhibition and Antioxidant Potential
In a study conducted by Kausar et al. (2019), novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized. These compounds were screened for enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase enzymes. Some compounds exhibited high inhibition percentages, indicating their potential in enzyme inhibition applications. Additionally, antioxidant studies showed promising results, further enhancing their potential in medicinal chemistry (Kausar et al., 2019).
特性
IUPAC Name |
4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKSOVCLNZMARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)


![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)



![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)
